5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of 5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromofuran-2-carboxylic acid and 4-fluorobenzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Chemical Reactions Analysis
5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Scientific Research Applications
5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antifungal agent due to the biological activity of furan derivatives.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It finds applications in the synthesis of other complex molecules and materials used in various industries.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide can be compared with other furan derivatives, such as:
5-bromo-N-[(4-chlorophenyl)methyl]furan-2-carboxamide: Similar in structure but with a chlorine atom instead of fluorine.
5-bromo-N-[(4-methylphenyl)methyl]furan-2-carboxamide: Contains a methyl group instead of a fluorine atom.
5-bromo-N-[(4-nitrophenyl)methyl]furan-2-carboxamide: Contains a nitro group, which significantly alters its chemical and biological properties.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activity.
Properties
CAS No. |
544424-57-9 |
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Molecular Formula |
C12H9BrFNO2 |
Molecular Weight |
298.11 g/mol |
IUPAC Name |
5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H9BrFNO2/c13-11-6-5-10(17-11)12(16)15-7-8-1-3-9(14)4-2-8/h1-6H,7H2,(H,15,16) |
InChI Key |
AZUYCDGRWOEYLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)Br)F |
solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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